molecular formula C45H60N8O9S B048722 Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- CAS No. 114317-52-1

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

Cat. No.: B048722
CAS No.: 114317-52-1
M. Wt: 889.1 g/mol
InChI Key: FBZNCWPOYDVAMN-DUGSHLAESA-N
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Description

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is a synthetic peptide derivative of Neurokinin B, a member of the tachykinin family of neuropeptides. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, stress response, and regulation of the endocrine system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of such peptides may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- can undergo various chemical reactions, including:

    Oxidation: Typically involves the oxidation of methionine residues.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid substitutions can be made to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of protected amino acids and coupling agents like HBTU.

Major Products Formed

The major products depend on the specific reactions but may include oxidized or reduced forms of the peptide, or peptides with substituted amino acids.

Scientific Research Applications

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- has various applications in scientific research:

    Chemistry: Used in studies of peptide synthesis and modification.

    Biology: Investigated for its role in neurotransmission and receptor binding.

    Medicine: Potential therapeutic applications in pain management and endocrine disorders.

    Industry: Used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action involves binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). This binding triggers a cascade of intracellular events, including activation of G-proteins and subsequent signaling pathways that regulate physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Neurokinin A: Another member of the tachykinin family with similar functions.

    Substance P: A well-known tachykinin involved in pain perception.

    Neurokinin B: The parent compound from which Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is derived.

Uniqueness

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is unique due to its specific sequence and modifications, which may confer distinct binding properties and biological activities compared to other tachykinins.

Biological Activity

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is a synthetic peptide derived from Neurokinin B, a member of the tachykinin family of neuropeptides. This compound has garnered attention for its biological activity, particularly in the realms of neurotransmission and endocrine regulation. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

Overview of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications. The specific sequence includes critical amino acid substitutions that enhance its biological activity compared to the parent compound, Neurokinin B.

Chemical Structure

  • CAS Number : 114317-52-1
  • Molecular Formula : C₁₃H₁₈N₄O₃S
  • Molecular Weight : 302.37 g/mol

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- primarily exerts its effects through binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). This interaction triggers a series of intracellular signaling cascades involving G-proteins, leading to various physiological responses including modulation of pain perception and endocrine functions .

Physiological Effects

The biological activities of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- include:

  • Pain Modulation : It has been shown to influence pain pathways, potentially serving as an analgesic agent by modulating nociceptive signaling.
  • Endocrine Regulation : The peptide plays a role in regulating hormone release, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in reproductive contexts .
  • Neurotransmission : As a neuropeptide, it is involved in neurotransmission processes that affect mood and stress responses.

Comparative Analysis with Other Tachykinins

CompoundReceptor AffinityBiological ActivityTherapeutic Potential
Neurokinin BHighPain modulationModerate
Substance PVery HighPain perceptionHigh
Neurokinin AModerateGastrointestinal effectsLow
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-HighEndocrine regulationHigh

Case Studies and Research Findings

  • Pain Management Studies : Research has indicated that analogs of neurokinins can effectively target pain pathways in animal models. Studies have shown that Neurokinin B analogs can reduce pain perception significantly when administered in controlled doses .
  • Endocrine Function Studies : In vitro studies demonstrated that Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- stimulates the release of LH and FSH in tilapia models, suggesting its potential utility in reproductive health therapies .
  • Neurotransmission Effects : Investigations into the role of neurokinins in neurotransmission have highlighted their influence on mood regulation and stress response mechanisms in both animal models and human studies .

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZNCWPOYDVAMN-DUGSHLAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N(C(=O)C[C@@H](C(=O)O)N)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H60N8O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150698
Record name Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114317-52-1
Record name Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114317521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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